molecular formula C17H15N3O3 B2642751 1-Benzyl-4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one CAS No. 1171646-75-5

1-Benzyl-4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one

Cat. No.: B2642751
CAS No.: 1171646-75-5
M. Wt: 309.325
InChI Key: FLGUXBGHELHXSZ-UHFFFAOYSA-N
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Description

1-Benzyl-4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a benzyl group at position 1 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further substituted with a furan-2-yl group. The furan substituent contributes to its polarity and hydrogen-bonding capacity, influencing its pharmacokinetic properties.

Properties

IUPAC Name

1-benzyl-4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-15-9-13(11-20(15)10-12-5-2-1-3-6-12)16-18-17(23-19-16)14-7-4-8-22-14/h1-8,13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGUXBGHELHXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NOC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and minimize costs.

Chemical Reactions Analysis

1-Benzyl-4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Properties
The compound's oxadiazole moiety is known for its anticancer potential. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, a study highlighted that certain oxadiazole derivatives demonstrated strong activity against leukemia and melanoma cell lines, with some compounds showing IC50 values lower than established anticancer drugs like chlorambucil and bendamustine .

Antimicrobial Activity
The furan ring in the compound contributes to its antimicrobial properties. Studies have shown that similar furan-containing compounds possess antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The structure of 1-benzyl-4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one may enhance its effectiveness as an antibacterial agent .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is essential for optimizing the efficacy of this compound. Modifications to the furan and oxadiazole moieties can significantly influence biological activity. For example:

Modification Effect on Activity
Substituting electron-donating groups on the furan ringIncreased anticancer potency against specific cell lines
Altering the benzyl groupVariations in antimicrobial efficacy
Changing the pyrrolidine structureImpact on overall bioactivity

Case Studies

Case Study 1: Antitumor Activity
A recent investigation synthesized a series of 1-benzyl derivatives containing oxadiazole and evaluated their anticancer activity against several cell lines (e.g., MDA-MB-435 for melanoma). One derivative exhibited an IC50 value of 1.18 µM against HEPG2 cells, indicating superior potency compared to traditional chemotherapeutics .

Case Study 2: Antimicrobial Evaluation
Another study focused on the antibacterial properties of furan-containing oxadiazoles against resistant bacterial strains. The results showed that specific modifications led to MIC values significantly lower than those of standard antibiotics, highlighting the potential for developing new antimicrobial agents from this class of compounds .

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is not fully understood. it is believed to interact with various molecular targets and pathways due to its heterocyclic structure. The furan and oxadiazole rings may interact with enzymes and receptors, while the pyrrolidinone ring may enhance the compound’s binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Properties

The following table summarizes critical structural and physicochemical differences between the target compound and its analogues:

Compound Name R1 (Pyrrolidinone Substituent) R2 (Oxadiazole Substituent) Molecular Formula Molecular Weight logP/logD Biological Targets/Applications References
1-Benzyl-4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one Benzyl Furan-2-yl C₁₈H₁₆N₃O₃ 322.34 N/A Cancer, immune system, PPI modulation
1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one (P913-0287) Benzyl 4-Fluorophenyl C₁₉H₁₆FN₃O₂ 337.35 N/A High-throughput screening libraries
1-(4-Ethylphenyl)-4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one 4-Ethylphenyl Furan-2-yl C₁₈H₁₇N₃O₃ 323.35 3.4168 Nootropic targets (theoretical affinity)
4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one Phenyl 2-Fluorophenyl C₁₈H₁₄FN₃O₂ 339.33 N/A Pharmaceutical intermediate
Substituted 4-[5-(Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]benzoic acid Benzoic acid derivative Benzofuran-2-yl Varies Varies N/A Neuropathic pain therapy

Pharmacological and Physicochemical Insights

Furan vs. Fluorophenyl Substitutions
  • Furan-2-yl : The oxygen-rich furan ring enhances polarity (polar surface area = ~57 Ų in analogues) and may improve solubility compared to fluorophenyl derivatives . However, furan’s lower lipophilicity (logP ~3.4) could limit blood-brain barrier penetration, as seen in the 4-ethylphenyl analogue .
  • For example, P913-0287 (4-fluorophenyl) is prioritized in high-throughput screening due to its balanced physicochemical profile .
Pyrrolidinone Substituent Modifications
  • Benzyl vs. 4-Ethylphenyl : Replacing benzyl with 4-ethylphenyl (as in S343-0909) introduces a hydrophobic ethyl group, raising logP from ~3.4 to 3.4168 . This modification may enhance binding to lipophilic targets but reduce aqueous solubility.
  • Phenyl Substituent : The phenyl-substituted analogue (HR298494) lacks a benzyl group, simplifying the structure but reducing steric bulk, which may affect target selectivity .

Research Findings and Trends

  • High-Throughput Screening : P913-0287 (4-fluorophenyl) is included in ChemDiv’s SmartTM and Peptidomimetic libraries, reflecting its utility in oncology and PPI modulation .
  • Stereochemical Considerations : Racemic mixtures (e.g., S343-0909) may require chiral resolution to optimize activity, as enantiomers often exhibit divergent pharmacokinetic profiles .
  • Computational Predictions: Molecular docking studies suggest that furan-2-yl derivatives interact with hydrogen-bond acceptors in nootropic targets, while fluorophenyl analogues rely more on hydrophobic interactions .

Biological Activity

1-Benzyl-4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is a chemical compound that integrates a pyrrolidine ring with an oxadiazole moiety and a furan group. This structural complexity suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C16H16N2O3C_{16}H_{16}N_2O_3 with a molecular weight of approximately 284.31 g/mol. The compound features:

  • A pyrrolidine ring which is known for its role in various pharmacological activities.
  • An oxadiazole moiety , contributing to its reactivity and biological interactions.
  • A furan group , which can enhance lipophilicity and bioavailability.

Biological Activity Overview

Compounds containing oxadiazole and furan groups have been documented to exhibit various biological activities, including:

Activity TypeDescription
Antimicrobial Exhibits activity against bacteria and fungi.
Anticancer Shows potential in inhibiting cancer cell proliferation.
Anti-inflammatory May reduce inflammation through modulation of immune responses.
CNS Activity Potential effects on the central nervous system, possibly as a stimulant.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The oxadiazole moiety may interact with specific enzymes, altering their activity.
  • Receptor Modulation : The compound could bind to various receptors, influencing signal transduction pathways.
  • DNA Interaction : The furan ring may participate in π-stacking interactions with nucleic acids, affecting gene expression.

Research Findings

Recent studies have explored the biological activities of compounds similar to this compound:

Antimicrobial Studies

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that oxadiazole derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria .

Anticancer Activity

In vitro studies have shown that compounds with similar structures can inhibit cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) through apoptosis induction .

Anti-inflammatory Effects

Compounds featuring furan and oxadiazole groups were found to reduce inflammatory markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

  • Case Study on Anticancer Activity :
    • A compound structurally related to this compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM .
  • Case Study on Antimicrobial Efficacy :
    • Another study evaluated the antimicrobial properties of oxadiazole derivatives against Staphylococcus aureus and E. coli. The results showed minimum inhibitory concentrations (MICs) as low as 15 µg/mL for certain derivatives .

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